REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([N+:12]([O-])=O)=[CH:5][C:4]=1[O:15][CH3:16].[O:17]=[CH:18][C:19](OCC)=O>C(O)C.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[O:15][CH3:16])[NH:12][C:18](=[O:17])[CH:19]=[N:9]2 |f:2.3|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
|
Name
|
ethanol acetic acid
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Name
|
ethyl oxoacetate
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=CC(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
ADDITION
|
Details
|
The filtrate containing the crude diamine
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
ADDITION
|
Details
|
This material was suspended in a mixture of methanol/dichloromethane and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove traces of acetic acid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2N=CC(NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |